molecular formula C6H13ClOSi B14423789 [(1-Chloroprop-1-en-2-yl)oxy](trimethyl)silane CAS No. 82319-13-9

[(1-Chloroprop-1-en-2-yl)oxy](trimethyl)silane

Cat. No.: B14423789
CAS No.: 82319-13-9
M. Wt: 164.70 g/mol
InChI Key: NRTNVNBYQQJVPH-UHFFFAOYSA-N
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Description

(1-Chloroprop-1-en-2-yl)oxysilane is a chemical compound with the molecular formula C6H13ClOSi. It is a member of the organosilicon compounds, which are widely used in various industrial and research applications due to their unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Chloroprop-1-en-2-yl)oxysilane typically involves the reaction of 1-chloroprop-1-en-2-ol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound.

Industrial Production Methods

In industrial settings, the production of (1-Chloroprop-1-en-2-yl)oxysilane may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining the consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions

(1-Chloroprop-1-en-2-yl)oxysilane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Addition Reactions: The double bond in the prop-1-en-2-yl group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Nucleophiles: Such as amines or alcohols, can react with the chlorine atom.

    Electrophiles: Such as halogens or acids, can add to the double bond.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted silanes can be formed.

    Addition Products: The addition of electrophiles to the double bond results in the formation of new organosilicon compounds.

Scientific Research Applications

(1-Chloroprop-1-en-2-yl)oxysilane has several applications in scientific research:

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles.

    Industry: Utilized in the production of silicone-based materials and coatings.

Mechanism of Action

The mechanism by which (1-Chloroprop-1-en-2-yl)oxysilane exerts its effects involves the interaction of the silane group with various molecular targets. The silane group can form strong bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of stable compounds. The pathways involved include nucleophilic substitution and electrophilic addition reactions.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-1-propen-2-yl)oxysilane
  • 1-chloroprop-1-en-2-yloxy(trimethyl)silane

Uniqueness

(1-Chloroprop-1-en-2-yl)oxysilane is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo both substitution and addition reactions makes it a versatile reagent in various chemical processes.

Properties

CAS No.

82319-13-9

Molecular Formula

C6H13ClOSi

Molecular Weight

164.70 g/mol

IUPAC Name

1-chloroprop-1-en-2-yloxy(trimethyl)silane

InChI

InChI=1S/C6H13ClOSi/c1-6(5-7)8-9(2,3)4/h5H,1-4H3

InChI Key

NRTNVNBYQQJVPH-UHFFFAOYSA-N

Canonical SMILES

CC(=CCl)O[Si](C)(C)C

Origin of Product

United States

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